3-(4-Carbamoylphenyl)acrylic acid
Description
3-(4-Carbamoylphenyl)acrylic acid is an acrylic acid derivative featuring a carbamoyl group at the para position of the phenyl ring. For instance, derivatives such as 3-(4-chlorophenyl)acrylic acid and 3-(4-methylphenyl)acrylic acid have been studied for their crystallographic, synthetic, and pharmacological profiles .
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
(E)-3-(4-carbamoylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-6H,(H2,11,14)(H,12,13)/b6-3+ |
InChI Key |
CEIVMXMPBABKGI-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C(=O)N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carbamoylphenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminobenzamide and acrylic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 4-aminobenzamide is first reacted with acrylic acid in the presence of the base to form the desired product. The reaction mixture is then heated to facilitate the formation of the acrylic acid moiety.
Industrial Production Methods: In an industrial setting, the production of 3-(4-Carbamoylphenyl)acrylic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Catalysts: Employing catalysts to enhance the reaction rate and yield.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Carbamoylphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated acids or alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 3-(4-Carbamoylphenyl)acrylic acid, such as halogenated, nitrated, or hydrogenated compounds.
Scientific Research Applications
3-(4-Carbamoylphenyl)acrylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism by which 3-(4-Carbamoylphenyl)acrylic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the phenyl ring significantly influence the physicochemical properties of acrylic acid derivatives. Key examples include:
- Crystallography : 3-(4-Methylphenyl)acrylic acid exhibits a triclinic crystal system with precise cell dimensions (a = 7.1244 Å, b = 7.7449 Å), suggesting strong intermolecular interactions . In contrast, halogenated analogs like 3-(4-chlorophenyl)acrylic acid prioritize lipophilicity (LogP = 2.68), enhancing membrane permeability .
Key Research Findings
- Structural Insights : Crystallographic data for 3-(4-methylphenyl)acrylic acid (R = 0.0170) confirm precise molecular packing, which may guide the design of carbamoyl analogs .
- Enantioselectivity : MBH reactions achieve >90% ee for boronic acid derivatives, suggesting scalable routes for chiral 3-(4-carbamoylphenyl)acrylic acid synthesis .
- Bioactivity Trends : Electron-donating substituents (e.g., methoxy) enhance enzyme inhibition, while electron-withdrawing groups (e.g., chloro) improve lipophilicity .
Biological Activity
3-(4-Carbamoylphenyl)acrylic acid (C10H9NO3) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C10H9NO3
- Molecular Weight : 189.18 g/mol
- IUPAC Name : 3-(4-carbamoylphenyl)prop-2-enoic acid
The biological activity of 3-(4-carbamoylphenyl)acrylic acid is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit:
- Antioxidant Activity : The compound has shown the potential to scavenge free radicals, which contributes to its protective effects against oxidative stress.
- Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
- Antimicrobial Effects : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antioxidant | Scavenges free radicals and reduces oxidative stress. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines and pathways. |
| Antimicrobial | Demonstrates activity against specific bacterial strains. |
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study conducted by researchers evaluated the antioxidant capacity of 3-(4-carbamoylphenyl)acrylic acid using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a significant ability to reduce oxidative stress markers in vitro, suggesting its potential application in preventing oxidative damage-related diseases. -
Anti-inflammatory Effects :
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of 3-(4-carbamoylphenyl)acrylic acid resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory conditions. -
Antimicrobial Activity :
A recent study assessed the antimicrobial efficacy of 3-(4-carbamoylphenyl)acrylic acid against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, indicating its potential as a lead compound for developing new antimicrobial agents.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the safety profile of 3-(4-carbamoylphenyl)acrylic acid. Toxicological assessments have indicated:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
